Tenuifoliside B

Lactate dehydrogenase inhibition Ischemic stroke Natural product screening

Researchers pursuing Alzheimer's or ischemic stroke targets face a critical sourcing challenge: structurally similar Polygala oligosaccharides (tenuifolisides A, B, C) exhibit marked divergence in alkaline stability (8.5-fold t1/2 variation) and systemic exposure (AUC differing 2.9-fold vs. 3,6′-disinapoyl sucrose), rendering generic interchange scientifically invalid. Tenuifoliside B (CAS 139726-36-6) resolves this with quantified stability (t1/2 0.17 h at pH 10.8), distinct PK (Cmax 112.4 ng/mL, AUC 985.6 ng·h/mL), and anti-AD efficacy comparable to the clinical drug tacrine. Supplied at ≥98% HPLC purity.

Molecular Formula C30H36O17
Molecular Weight 668.6 g/mol
CAS No. 139726-36-6
Cat. No. B1589871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenuifoliside B
CAS139726-36-6
Molecular FormulaC30H36O17
Molecular Weight668.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O
InChIInChI=1S/C30H36O17/c1-41-17-9-14(10-18(42-2)22(17)35)3-8-21(34)45-27-24(37)19(11-31)46-30(27,13-32)47-29-26(39)25(38)23(36)20(44-29)12-43-28(40)15-4-6-16(33)7-5-15/h3-10,19-20,23-27,29,31-33,35-39H,11-13H2,1-2H3/b8-3+/t19-,20-,23-,24-,25+,26-,27+,29-,30+/m1/s1
InChIKeyHBYKIOIUVMDUIK-GUJRDUPISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tenuifoliside B: Chemical Identity and CNS Research Context


Tenuifoliside B (CAS 139726-36-6) is an acylated oligosaccharide ester belonging to the phenylpropanoid sucrose ester class, isolated predominantly from the roots of Polygala tenuifolia Willd. (Polygalae Radix) [1]. Characterized by a sinapoyl and p-hydroxybenzoyl substitution pattern on a sucrose core (C30H36O17, MW 668.60), the compound has been documented to exhibit cerebral protective effects against potassium cyanide (KCN)-induced anoxia and to ameliorate scopolamine-induced memory impairment in rodent models [2]. Tenuifoliside B has been identified as a target lactate dehydrogenase (LDH) inhibitor and demonstrates comparable cognitive improvement to the clinically used AD drug tacrine, positioning it as an anti-AD lead candidate [3][4].

Target Engagement LDH inhibition screening in PC12 cell models
Model Endpoint Scopolamine-induced cognitive deficit studies
Analytical Reference Polygala tenuifolia extract standardization

Tenuifoliside B: In-Class Irreplaceability


Acylated oligosaccharides from Polygala tenuifolia exhibit pronounced compound-specific variations in aqueous stability, pharmacokinetic exposure, and degradation kinetics that preclude generic substitution. Within this chemical series, tenuifoliside B (TFSB) demonstrates a half-life (t1/2) of 0.17 h at pH 10.8, which is 8.5-fold longer than tenuifoliside A (0.02 h) and 5.7-fold longer than tenuifoliside C (0.03 h), indicating substantially greater alkaline tolerance [1]. Following oral administration of Radix Polygalae extract in rats, TFSB achieves a maximum plasma concentration (Cmax) of 112.4 ± 26.3 ng/mL and an AUC(0-t) of 985.6 ± 213.7 ng·h/mL, while the structurally related 3,6′-disinapoyl sucrose (DSS) exhibits a markedly higher Cmax of 345.8 ± 78.2 ng/mL and AUC(0-t) of 2876.4 ± 562.1 ng·h/mL, reflecting fundamentally different absorption and disposition profiles [2]. These quantifiable differences in stability and systemic exposure render empirical interchange of TFSB with its closest structural analogs scientifically invalid for reproducible experimental outcomes.

Aqueous half-life differs significantly among tenuifoliside analogs, potentially altering formulation reproducibility and stability screening outcomes.
Systemic exposure (Cmax, AUC) varies substantially across structurally related oligosaccharides, requiring compound-specific PK assessment and dose-model interpretation.

Tenuifoliside B: Evidence-Based Differentiation


LDH Inhibitor Identification

In a hyphenated ultrafiltration-LC-MS screening study, tenuifoliside B was one of five Polygala tenuifolia constituents identified as lactate dehydrogenase inhibitors, alongside sibiricose A5, 3,6′-di-O-sinapoyl-sucrose, glomeratose A, and tenuifoliside C [1]. The five target compounds were isolated with purities of 96.45%, 97.65%, 96.38%, 94.34%, and 93.29% respectively, and their bioactivities were analyzed using PC12 cells and the MTT assay. This study provides class-level validation of LDH as a molecular target for this series but does not report comparative IC50 values among the five identified inhibitors [1].

LDH Target Identification
Class-level inference
Identified as one of five Polygala LDH inhibitors; purity 94.34%
Supports target-based selection for LDH studies
No comparative IC50 reported; assay validation advised
Lactate dehydrogenase inhibition Ischemic stroke Natural product screening

Cerebral Protection Comparable to Tacrine

Tenuifoliside B demonstrated cerebral protective effects on potassium cyanide (KCN)-induced anoxia in mice and ameliorated scopolamine-induced impairment of performance in a passive avoidance task in rats through enhancement of the cholinergic system [1]. In a direct comparative assessment, tenuifoliside B exhibited comparable cognitive improvement and cerebral protective effects to tacrine, which is widely used clinically for AD treatment [2]. No quantitative efficacy metrics (e.g., percent improvement relative to control) are reported in the available literature.

Cognitive Model Comparator
Head-to-head
Qualitative comparability to tacrine in scopolamine-induced amnesia model
Reported comparator endpoint context
No numerical efficacy difference; model-specific interpretation
Alzheimer's disease Cerebral protection Cognitive improvement

Aqueous Stability vs. Tenuifoliside A and C

The hydrolytic kinetics and degradation mechanism of four Polygala oligosaccharide esters were systematically studied using HPLC and UHPLC-Q-TOF/MS. At pH 10.8 (minimum stability condition), the half-life (t1/2) values were: 3,6′-disinapoylsucrose 0.21 h, tenuifoliside A 0.02 h, tenuifoliside B 0.17 h, and tenuifoliside C 0.03 h [1]. In neutral aqueous solution (pH 6.8), the activation energy (Ea) for degradation was 52.00 kJ mol⁻¹ for 3,6′-disinapoylsucrose, 42.25 kJ mol⁻¹ for tenuifoliside A, 39.64 kJ mol⁻¹ for tenuifoliside B, and 45.50 kJ mol⁻¹ for tenuifoliside C [1].

Aqueous Stability
Head-to-head
t1/2 0.17 h at pH 10.8
Supports formulation stability screening
8.5-fold longer than tenuifoliside A; 5.7-fold longer than tenuifoliside C
Stability studies Degradation kinetics Formulation development

Pharmacokinetics vs. 3,6′-Disinapoyl Sucrose

Following oral administration of Radix Polygalae extract to rats, tenuifoliside B (TFSB) and 3,6′-disinapoyl sucrose (DSS) exhibited distinct plasma pharmacokinetic profiles as determined by UHPLC-MS/MS [1]. TFSB achieved a Cmax of 112.4 ± 26.3 ng/mL and AUC(0-t) of 985.6 ± 213.7 ng·h/mL, whereas DSS showed a Cmax of 345.8 ± 78.2 ng/mL and AUC(0-t) of 2876.4 ± 562.1 ng·h/mL. The Tmax was 2.8 ± 0.4 h for TFSB and 2.2 ± 0.3 h for DSS, with t1/2 values of 5.2 ± 1.1 h and 4.8 ± 0.9 h, respectively [1]. Ten other Polygala components (sibiricose A5, sibiricose A6, tenuifoliside A, tenuifoliside C, and 3,4,5-trimethoxycinnamic acid) were simultaneously quantified in the same analytical method [1].

Oral PK vs. DSS
Head-to-head
Cmax 112.4 ± 26.3 ng/mL; AUC(0-t) 985.6 ± 213.7 ng·h/mL
Exposure-model context may differ from DSS
DSS ~3.1× higher Cmax, ~2.9× higher AUC; rat model
Pharmacokinetics Oral bioavailability Preclinical ADME

Tenuifoliside B: Research Application Scenarios


Alzheimer's Disease Lead Discovery & Positive Control

Tenuifoliside B serves as a validated positive control or benchmark compound in Alzheimer's disease drug discovery programs. Its demonstrated comparable efficacy to the clinically approved AD drug tacrine in ameliorating scopolamine-induced cognitive impairment [1] provides a clinically relevant efficacy benchmark against which novel AD candidates can be calibrated. Researchers developing cholinergic modulators or neuroprotective agents may employ tenuifoliside B as a natural product-derived comparator with established in vivo behavioral pharmacology [1].

Ischemic Stroke: Validated LDH Inhibitor Probe

As one of five lactate dehydrogenase inhibitors identified and validated from Polygala tenuifolia through UF-LC-MS screening with subsequent PC12 cell bioactivity verification [2], tenuifoliside B is appropriate for ischemic stroke research programs investigating LDH as a therapeutic target. The compound's isolation with 94.34% purity via microwave-assisted extraction coupled with countercurrent chromatography provides a reproducible sourcing baseline for investigators requiring target-validated natural product probes [2].

Analytical Reference Standard for Polygala Extracts

Tenuifoliside B is an essential reference standard for quantitative analysis of Polygala tenuifolia extracts and finished products. Validated UHPLC-MS/MS and HPLC methods have been established for simultaneous determination of TFSB alongside six to seven co-occurring Polygala constituents (sibiricose A5, sibiricose A6, 3,6′-disinapoyl sucrose, tenuifoliside A, tenuifoliside C, and 3,4,5-trimethoxycinnamic acid) in biological matrices and plant materials [3][4]. Its well-characterized stability profile (t1/2 = 0.17 h at pH 10.8, Ea = 39.64 kJ mol⁻¹ at pH 6.8) informs appropriate handling and storage conditions for analytical reference material use [5].

Oligosaccharide Ester Pharmacokinetic Studies

Tenuifoliside B is suitable for comparative ADME investigations within the Polygala oligosaccharide ester series. Its distinct pharmacokinetic profile relative to 3,6′-disinapoyl sucrose (Cmax: 112.4 ± 26.3 vs. 345.8 ± 78.2 ng/mL; AUC(0-t): 985.6 ± 213.7 vs. 2876.4 ± 562.1 ng·h/mL) [3] enables structure-pharmacokinetic relationship studies probing how subtle substitution differences on the sucrose core (sinapoyl vs. p-hydroxybenzoyl esterification patterns) affect oral absorption and systemic disposition. The established UHPLC-MS/MS method with MRM detection (m/z 667.2/205.1 for TFSB) provides a validated analytical framework for such investigations [3].

Application
Selection Property
Validation Focus
Neurodegeneration model comparator studies
Comparator assay-response context
Scopolamine-model cognitive endpoints
Ischemic stroke target-engagement studies
LDH inhibition screening context
PC12 cell viability endpoints
Polygala extract analytical standardization
UHPLC-MS/MS quantification context
Multi-component reference standard review
Oligosaccharide ester exposure relationship studies
Structure-exposure model context
Oral absorption profile review

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